Dichloro(ethyl)silane is typically produced in industrial settings due to its highly reactive nature. It falls under the category of chlorosilanes, which are known for their reactivity with water and other nucleophiles. The compound is classified as hazardous under the European Union's Globally Harmonized System, indicating that it poses acute toxicity risks upon ingestion or inhalation and can cause severe skin burns and eye damage .
Dichloro(ethyl)silane can be synthesized through several methods, including:
The synthesis typically requires careful control of temperature and reaction time to minimize side reactions and ensure high yields. The process may also involve the use of solvents or catalysts to facilitate the reaction.
Dichloro(ethyl)silane has a tetrahedral molecular geometry around the silicon atom, which is central to its reactivity. The structure can be represented as follows:
The compound's structure allows it to engage in various chemical reactions, particularly those involving nucleophiles due to the presence of chlorine atoms .
Dichloro(ethyl)silane undergoes several significant chemical reactions:
These reactions highlight its utility in organic synthesis and industrial applications .
The mechanism of action for dichloro(ethyl)silane primarily involves nucleophilic substitution reactions where nucleophiles attack the silicon atom, displacing chlorine atoms. The process can be summarized as follows:
This mechanism is fundamental in understanding how dichloro(ethyl)silane functions in various chemical processes .
Dichloro(ethyl)silane is highly reactive, particularly with water, leading to violent hydrolysis. It is classified as a flammable liquid (Category 2) and poses significant health hazards including acute toxicity upon inhalation or ingestion .
Dichloro(ethyl)silane serves multiple roles in scientific research and industrial applications:
Due to its reactive nature, all applications are conducted under strict industrial conditions to ensure safety and efficacy .
The predominant industrial production method for Dichloro(ethyl)silane ($\ce{C2H5SiHCl2}$) employs the Direct Synthesis (Müller-Rochow process), wherein elemental silicon reacts with ethyl chloride ($\ce{C2H5Cl}$) in a gas-solid phase reaction catalyzed by copper. The process occurs in fluidized bed reactors at approximately 300°C, as represented by the stoichiometric equation:$$\ce{Si + 2C2H5Cl ->[Cu] C2H5SiHCl2 + \text{byproducts}}$$Copper(I) oxide ($\ce{Cu2O}$) serves as the catalytic precursor, activated in situ to form copper silicide intermediates that facilitate Si-C bond formation. The reaction generates a complex mixture of silanes, with Dichloro(ethyl)silane yields typically ranging from 30–50% after fractional distillation. Key byproducts include trichloroethylsilane ($\ce{C2H5SiCl3}$), ethyltrichlorosilane ($\ce{SiCl3C2H5}$), and silicon tetrachloride ($\ce{SiCl4}$), necessitating multi-stage purification. Reaction efficiency depends critically on silicon particle size (50–200 µm), copper dispersion (5–20 wt% loading), and temperature control (±5°C tolerance) to minimize polysilane formation and catalyst deactivation [2] [5].
Table 1: Comparative Product Distribution in Ethylchlorosilane Direct Synthesis
Product | Chemical Formula | Typical Yield (%) | Boiling Point (°C) |
---|---|---|---|
Dichloro(ethyl)silane | $\ce{C2H5SiHCl2}$ | 30–50 | 75.5 |
Trichloroethylsilane | $\ce{C2H5SiCl3}$ | 15–25 | 99.0 |
Ethyltrichlorosilane | $\ce{SiCl3C2H5}$ | 10–20 | 97.5 |
Silicon tetrachloride | $\ce{SiCl4}$ | 5–15 | 57.6 |
Alternative routes involve chlorination of ethylsilane precursors. One documented approach reacts elemental silicon with hydrogen chloride and ethylene ($\ce{C2H4}$) in a copper-catalyzed system:$$\ce{Si + 2HCl + C2H4 ->[Cu] C2H5SiHCl2}$$This method circumvents ethyl chloride synthesis but requires precise stoichiometric control to suppress disilane formation. Catalysts such as activated copper or copper oxide (5–15 mol%) promote selective $\ce{C2H5SiHCl2}$ formation at 250–350°C. Reactor design must accommodate HCl corrosion resistance and efficient gas-solid mixing. Though less industrialized than the Direct Process, this pathway demonstrates higher atom economy when integrated with chlor-alkali operations [6].
Theoretical pathways exist for synthesizing Dichloro(ethyl)silane via alcoholysis of silicon tetrachloride ($\ce{SiCl4}$), though practical implementation faces significant challenges:$$\ce{SiCl4 + C2H5OH -> C2H5SiCl3 + HCl}$$$$\ce{C2H5SiCl3 + C2H5OH -> C2H5SiHCl2 + \text{byproducts}}$$Ethanolysis competes with uncontrolled oligomerization due to $\ce{SiCl4}$’s high electrophilicity. Limited experimental data indicate yields below 20% for $\ce{C2H5SiHCl2}$ due to competing etherification ($\ce{2C2H5OH -> C2H5OC2H5 + H2O}$) and siloxane formation ($\ce{≡Si−O−Si≡}$). Solvent mediation (e.g., hydrocarbon diluents) may improve selectivity but remains experimentally unverified for ethyl systems [2].
Solvent selection critically influences selectivity in Dichloro(ethyl)silane synthesis. Chlorinated solvents (dichloroethane, dichlorobenzene) demonstrate efficacy in analogous hydrosilylation systems by:
Table 2: Solvent Effects on Selectivity in Model Silane Synthesis
Solvent | Relative Permittivity (ε) | Byproduct Formation (%) | Target Silane Yield (%) |
---|---|---|---|
None (neat) | - | 35–40 | 45–50 |
Dichloroethane | 10.7 | 15–20 | 62–68 |
Cyclohexane | 2.0 | 25–30 | 55–60 |
Dichlorobenzene | 9.9 | 18–22 | 60–65 |
Tetrahydrofuran | 7.6 | 40–45 | 30–35 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7